Computed Lipophilicity (XLogP3‑AA) Across the n‑Alkylsulfonylpiperazine Series
1‑(Butylsulfonyl)piperazine (free base) exhibits a computed XLogP3‑AA of 0.1, placing it in the optimal range for balanced membrane permeability and aqueous solubility [1]. In contrast, the methyl analog is strongly hydrophilic (XLogP –1.1) and the ethyl analog retains moderate hydrophilicity (–0.8) [2] [3]. This >1 log unit increase in lipophilicity achieved by the butyl chain is consistent with SAR trends observed for CB1‑receptor antagonists, where alkyl chain length directly modulates binding affinity [4].
Δ XLogP = +1.2 vs methyl; +0.9 vs ethyl
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | 1‑(Methylsulfonyl)piperazine: –1.1; 1‑(Ethylsulfonyl)piperazine: –0.8 |
| Quantified Difference | Δ XLogP = +1.2 log units vs methyl; +0.9 log units vs ethyl |
| Conditions | PubChem XLogP3 3.0 algorithm (computed, continuous scale) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and non‑specific protein binding; selecting the butyl analog over methyl or ethyl can be critical when a target‑validated SAR requires a specific logP window for efficacy.
- [1] PubChem. 1‑(Butylsulfonyl)piperazine (CID 16769079) – Computed Properties: XLogP3‑AA = 0.1. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. 1‑(Methylsulfonyl)piperazine (CID 709161) – Computed Properties: XLogP3‑AA = –1.1. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem. 1‑(Ethanesulfonyl)piperazine (CID 415294) – Computed Properties: XLogP3‑AA = –0.8. National Center for Biotechnology Information, 2025. View Source
- [4] Fletcher, J. M.; Fong, T. M.; Hagmann, W. K.; Vachal, P. Sulfonylated Piperazines as Cannabinoid‑1 Receptor Modulators. U.S. Patent Application Publication US 2009/0247499 A1, October 1, 2009. View Source
